molecular formula C21H24BrFN2O B2697147 3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1078715-53-3

3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2697147
CAS No.: 1078715-53-3
M. Wt: 419.338
InChI Key: WWTLJEOUXUVQLW-UHFFFAOYSA-M
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Description

3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a useful research compound. Its molecular formula is C21H24BrFN2O and its molecular weight is 419.338. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

Compounds similar in structure have been designed and synthesized for their potential antibacterial and antifungal activities. For example, novel 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their derivatives displayed in vitro antimicrobial activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Demchenko et al., 2020).

Fluorescent Properties

The fluorescent property of imidazo[1,2-a]pyridines and pyrimidines, which share a partial structural similarity with the compound , has been studied for potential applications as biomarkers and photochemical sensors. These compounds show enhanced fluorescence intensity under certain conditions, suggesting their use in detecting and imaging applications (Velázquez-Olvera et al., 2012).

Pharmacokinetic Studies

Although not directly related to the compound , studies on similar compounds, like fazadinium bromide, have investigated their pharmacokinetics and biological effects, highlighting the importance of understanding how these compounds behave in biological systems (Pastorino Am, 1978).

Organic Fluorophores Synthesis

Research has also focused on the synthesis of π-conjugated organic fluorophores containing imidazo[1,2-a]azepin cores, demonstrating their potential in developing new materials with interesting optical properties (Shahrokhi & Zhao, 2019).

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN2O.BrH/c1-16-6-12-19(13-7-16)23-15-21(25,17-8-10-18(22)11-9-17)24-14-4-2-3-5-20(23)24;/h6-13,25H,2-5,14-15H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTLJEOUXUVQLW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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